molecular formula C19H33N3O B14186627 (R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one

(R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one

Cat. No.: B14186627
M. Wt: 319.5 g/mol
InChI Key: SVQNYPQKWMFQJJ-LJQANCHMSA-N
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Description

®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is a complex organic compound with a unique structure that includes cyclohexyl groups and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclohexylmethylamine with a suitable aldehyde to form an imine intermediate This intermediate is then subjected to cyclization under acidic or basic conditions to yield the imidazolidinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups or the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its imidazolidinone core, which can mimic certain biological molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: A precursor in the synthesis of the target compound.

    Cyclohexylethylamine: Another related compound with similar structural features.

    Imidazolidinone derivatives: Compounds with similar cores but different substituents.

Uniqueness

®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is unique due to the combination of its imidazolidinone core and the specific cyclohexyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H33N3O

Molecular Weight

319.5 g/mol

IUPAC Name

(5R)-2-amino-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-3-methylimidazol-4-one

InChI

InChI=1S/C19H33N3O/c1-22-17(23)19(21-18(22)20,14-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h15-16H,2-14H2,1H3,(H2,20,21)/t19-/m1/s1

InChI Key

SVQNYPQKWMFQJJ-LJQANCHMSA-N

Isomeric SMILES

CN1C(=O)[C@@](N=C1N)(CCC2CCCCC2)CC3CCCCC3

Canonical SMILES

CN1C(=O)C(N=C1N)(CCC2CCCCC2)CC3CCCCC3

Origin of Product

United States

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